molecular formula C17H11ClN2O2S B4690016 N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B4690016
M. Wt: 342.8 g/mol
InChI Key: KVDZOAHKXPUJJH-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in regulating cell growth, proliferation, and survival.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been used extensively in scientific research as a tool to study the role of EGFR in various biological processes. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. In addition, this compound has been used to investigate the role of EGFR in the development of various diseases, including cardiovascular disease, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. This compound has been shown to be highly selective for EGFR, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is its high selectivity for EGFR, which allows for the specific inhibition of this receptor without affecting other signaling pathways. In addition, this compound has been shown to be effective at low concentrations, making it a cost-effective tool for scientific research. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide, including the development of more potent and selective inhibitors of EGFR, the investigation of the role of EGFR in other disease states, and the exploration of combination therapies that target multiple signaling pathways. In addition, the use of this compound in clinical trials for the treatment of cancer and other diseases may provide valuable insights into the therapeutic potential of this compound.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of EGFR that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a number of biochemical and physiological effects, and has been used as a tool to study the role of EGFR in various biological processes. While there are limitations to the use of this compound in scientific research, this compound remains a valuable tool for investigating the role of EGFR in health and disease.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c1-9-11-4-2-3-5-13(11)22-15(9)16(21)20-17-19-12-7-6-10(18)8-14(12)23-17/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDZOAHKXPUJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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